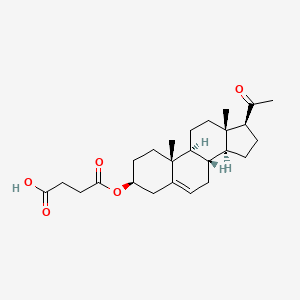

Pregnenolone succinate

Description

Structure

3D Structure

Properties

CAS No. |

4598-67-8 |

|---|---|

Molecular Formula |

C25H36O5 |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

4-[[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C25H36O5/c1-15(26)19-6-7-20-18-5-4-16-14-17(30-23(29)9-8-22(27)28)10-12-24(16,2)21(18)11-13-25(19,20)3/h4,17-21H,5-14H2,1-3H3,(H,27,28)/t17-,18-,19+,20-,21-,24-,25+/m0/s1 |

InChI Key |

OZZAYJQNMKMUSD-DMISRAGPSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |

Other CAS No. |

4598-67-8 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Ii. Biosynthesis and Metabolic Pathways of Pregnenolone and Its Derivatives

Cholesterol as a Precursor in Steroidogenesis

Cholesterol is the foundational molecule from which all steroid hormones are derived. nih.govnih.gov Its conversion to pregnenolone (B344588) is the initial and rate-limiting step in steroidogenesis. biorxiv.orgnottingham.ac.uk This crucial process unfolds within the mitochondria of specialized steroidogenic cells found in tissues such as the adrenal glands and gonads. nih.govnih.gov The availability of cholesterol for this conversion is tightly regulated and sourced from several pools: de novo synthesis from acetate, mobilization from intracellular lipid droplets, or uptake of cholesterol-containing low-density lipoproteins (LDLs) from circulation. biorxiv.orgoup.com

The enzymatic heart of pregnenolone synthesis is the cytochrome P450 side-chain cleavage enzyme, also known as CYP11A1 or P450scc. nih.govnih.govneurores.org Located on the inner mitochondrial membrane, CYP11A1 catalyzes the conversion of cholesterol to pregnenolone. nih.govmdpi.comreactome.org This is not a single reaction but a three-step process involving sequential hydroxylations of the cholesterol side chain. nih.govnih.gov

The reaction sequence is as follows:

Cholesterol is first hydroxylated at the C22 position to form 22R-hydroxycholesterol. nih.gov

A second hydroxylation occurs at the C20 position, yielding 20R,22R-dihydroxycholesterol. nih.gov

Finally, CYP11A1 cleaves the bond between C20 and C22, releasing pregnenolone and isocaproaldehyde. nih.govreactome.org

Each of these steps requires electrons, which are supplied by NADPH via a dedicated electron transport chain. nih.gov

While CYP11A1 is ready to act, the delivery of its substrate, cholesterol, to the inner mitochondrial membrane is the true rate-limiting step in steroid hormone production. nottingham.ac.ukneurores.org This critical transport is mediated by the Steroidogenic Acute Regulatory (StAR) protein. nottingham.ac.ukneurores.org In response to hormonal signals, StAR is rapidly synthesized and facilitates the movement of cholesterol from the outer to the inner mitochondrial membrane, where CYP11A1 resides. nih.govmdpi.comresearchgate.net The essential role of StAR is highlighted by the severe impairment of steroid synthesis in its absence. mdpi.com

| Protein | Location | Function |

|---|---|---|

| CYP11A1 (P450scc) | Inner Mitochondrial Membrane | Catalyzes the conversion of cholesterol to pregnenolone. nih.govnih.gov |

| StAR Protein | Cytosol / Outer Mitochondrial Membrane | Mediates the transport of cholesterol from the outer to the inner mitochondrial membrane. nottingham.ac.ukneurores.org |

Mitochondrial Cytochrome P450 Side-Chain Cleavage Enzyme (CYP11A1) Activity

Mitochondrial Regulatory Mechanisms in Pregnenolone Synthesis

The catalytic activity of mitochondrial P450 enzymes, including CYP11A1, is dependent on a supply of electrons from NADPH. frontiersin.org This is facilitated by a mitochondrial electron transport chain consisting of ferredoxin reductase and ferredoxin, which act as intermediaries. frontiersin.orgresearchgate.netpnas.org Furthermore, research has revealed a crucial role for the main mitochondrial electron transport chain, known for its role in ATP synthesis. Specifically, Complexes III and IV are required for the initiation of steroidogenesis. nih.govnih.gov

Recent studies have also implicated Complex II, also known as succinate (B1194679) dehydrogenase (SDH), in the regulation of steroid metabolism. nih.govresearchgate.net Although not a direct part of the P450 electron supply chain, SDH activity is essential for the activation of the cholesterol side-chain cleavage system. nih.govresearchgate.net Inhibition of the electron transport chain has been shown to inhibit steroid production. nih.govoup.com

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle and the substrate for SDH (Complex II), plays a central physiological role in pregnenolone synthesis. nih.govresearchgate.net The presence of succinate appears to facilitate an active intermediate state required for the activation of the cholesterol side-chain cleavage enzyme. nih.govresearchgate.net Physiological concentrations of succinate are necessary to support steroidogenesis. biorxiv.org However, the balance is delicate; excessive accumulation of succinate, which can occur when SDH is inhibited, has been shown to impair steroidogenesis. biorxiv.org This impairment is linked to reduced expression of steroidogenic enzymes like Cyp11a1. biorxiv.org

The process of steroidogenesis is sensitive to the broader physiological state of the organism, including the presence of inflammation. Pro-inflammatory cytokines, which are signaling molecules of the immune system, can significantly impact steroid production. nih.gov During severe inflammation, the responsiveness of steroidogenic tissues can be reduced. nih.govnih.govelifesciences.org

Research has shown that inflammatory mediators, such as interleukin-1β (IL-1β), can disrupt the TCA cycle at the level of succinate dehydrogenase. nih.govnih.govsciety.org This leads to an accumulation of succinate. nih.govnih.govsciety.org The resulting high levels of succinate can impair mitochondrial function, including oxidative phosphorylation and ATP synthesis, and increase the production of reactive oxygen species, ultimately leading to a reduction in steroidogenesis. nih.govnih.govsciety.org Specifically, IL-1β has been shown to decrease the expression of the SDHB subunit of Complex II. nih.govnih.gov

| Factor | Effect on Steroidogenesis | Mechanism of Action |

|---|---|---|

| Electron Transport Chain (ETC) Integrity | Essential for steroidogenesis | Provides electrons for CYP11A1 activity and maintains mitochondrial function. frontiersin.orgnih.govoup.com |

| Physiological Succinate Levels | Supportive of steroidogenesis | Acts as an intermediate metabolite that facilitates the activation of the cholesterol side-chain cleavage system. nih.govresearchgate.netbiorxiv.org |

| Excess Succinate / SDH Inhibition | Inhibitory to steroidogenesis | Impairs mitochondrial function, reduces ATP synthesis, increases reactive oxygen species, and decreases expression of steroidogenic enzymes. nih.govbiorxiv.orgnih.gov |

| Inflammatory Mediators (e.g., IL-1β) | Inhibitory to steroidogenesis | Disrupts the TCA cycle, leading to succinate accumulation and subsequent mitochondrial dysfunction. nih.govnih.govsciety.org |

Influence of Succinate in Mitochondrial Function and Steroidogenesis

Derivatization Pathways and Key Metabolites

Once synthesized, pregnenolone is not merely a passive intermediate but is itself a substrate for further enzymatic modifications, leading to derivatives with distinct biological activities. These derivatization pathways are critical for the production of neurosteroids and serve as the entry points for the synthesis of all other classes of steroid hormones.

A significant metabolic fate of pregnenolone is its conversion to pregnenolone sulfate (B86663) through a process called sulfation. This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs), specifically SULT2A1, SULT2B1a, and SULT2B1b, which are present in various tissues including the adrenal glands, liver, and brain. mdpi.comrupahealth.com This conversion involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3β-hydroxyl group of pregnenolone. wikipedia.org

Pregnenolone sulfate is not simply an inactive metabolite destined for excretion; it is a potent neurosteroid in its own right, exhibiting excitatory effects in the brain. nih.govwikipedia.orgresearchgate.net It acts as a negative allosteric modulator of the GABA-A receptor and a positive allosteric modulator of the NMDA receptor. wikipedia.org Interestingly, unlike the lipophilic pregnenolone which readily crosses the blood-brain barrier, the resulting hydrophilic nature of pregnenolone sulfate restricts its passage, suggesting its primary site of action may be within the tissues where it is synthesized or that it requires specific transporters. wikipedia.orgrupahealth.com The sulfation process is reversible, with steroid sulfatases capable of converting pregnenolone sulfate back to pregnenolone, thereby regulating the local balance of these two important molecules. wikipedia.org

| Enzyme Family | Specific Enzymes | Location | Function |

| Sulfotransferases (SULTs) | SULT2A1, SULT2B1a, SULT2B1b | Adrenal Glands, Liver, Brain | Catalyze the transfer of a sulfonate group to pregnenolone, forming pregnenolone sulfate. mdpi.comrupahealth.com |

| Steroid Sulfatases | - | Various Tissues | Catalyze the hydrolysis of pregnenolone sulfate back to pregnenolone. wikipedia.org |

Another critical metabolic pathway for pregnenolone leads to the formation of allopregnanolone (B1667786), a potent neurosteroid with significant inhibitory effects on neuronal excitability. wikipedia.orgnih.gov This conversion is a multi-step process that first involves the transformation of pregnenolone to progesterone (B1679170). This initial step is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), which oxidizes the 3β-hydroxyl group and isomerizes the double bond from the B-ring to the A-ring of the steroid nucleus. nih.govresearchgate.net

Following its formation, progesterone is then reduced to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase. researchgate.netmdpi.com Finally, the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) converts 5α-DHP to allopregnanolone. wikipedia.orgmdpi.com Allopregnanolone is a positive allosteric modulator of the GABA-A receptor, contributing to sedative, anxiolytic, and anticonvulsant effects. wikipedia.org Studies have shown that oral administration of pregnenolone can significantly increase the levels of allopregnanolone in the body. nih.gov

| Step | Precursor | Enzyme | Product |

| 1 | Pregnenolone | 3β-hydroxysteroid dehydrogenase (3β-HSD) | Progesterone |

| 2 | Progesterone | 5α-reductase | 5α-dihydroprogesterone (5α-DHP) |

| 3 | 5α-dihydroprogesterone (5α-DHP) | 3α-hydroxysteroid dehydrogenase (3α-HSD) | Allopregnanolone |

Pregnenolone stands at the apex of steroidogenic pathways, serving as the essential precursor for all major classes of steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. wikipedia.orgfullscript.com The specific steroid produced depends on the tissue and the complement of steroidogenic enzymes it expresses.

The conversion of pregnenolone to progesterone by 3β-HSD marks the entry into the Δ⁴ pathway of steroidogenesis. wikipedia.org Progesterone can then be further metabolized to produce corticosteroids such as cortisol and aldosterone. nih.govkegg.jp For instance, in the adrenal cortex, progesterone is converted to 11-deoxycorticosterone, a precursor to aldosterone, or hydroxylated to 17α-hydroxyprogesterone, which is then converted to cortisol. scielo.brnih.gov

Alternatively, pregnenolone can enter the Δ⁵ pathway by being converted to 17α-hydroxypregnenolone by the enzyme 17α-hydroxylase (CYP17A1). wikipedia.orgnih.gov This intermediate can then be converted to dehydroepiandrosterone (B1670201) (DHEA) by the 17,20-lyase activity of the same enzyme, CYP17A1. nih.govwikipedia.org DHEA is a key precursor for the synthesis of androgens like testosterone (B1683101) and estrogens. uc.edumdpi.com The balance between the Δ⁴ and Δ⁵ pathways is a critical regulatory point in determining the type of steroid hormones produced by a particular tissue. wiley.com

| Pathway | Initial Step from Pregnenolone | Key Intermediate | Major End Products |

| Δ⁴ Pathway | Conversion to Progesterone (via 3β-HSD) | Progesterone | Glucocorticoids (e.g., Cortisol), Mineralocorticoids (e.g., Aldosterone) |

| Δ⁵ Pathway | Conversion to 17α-hydroxypregnenolone (via CYP17A1) | Dehydroepiandrosterone (DHEA) | Androgens (e.g., Testosterone), Estrogens |

Iii. Molecular and Cellular Mechanisms of Action

Modulation of Neurotransmitter Receptors

Pregnenolone (B344588) succinate (B1194679), a synthetic ester of the neurosteroid pregnenolone, exerts significant influence within the central nervous system by directly interacting with and modulating key neurotransmitter receptors. wikipedia.org Its mechanisms of action are primarily centered on the allosteric modulation of both inhibitory and excitatory amino acid receptors, specifically the Gamma-Aminobutyric Acid Type A (GABA-A) and N-Methyl-D-Aspartate (NMDA) receptors. wikipedia.org

GABA-A receptors are the principal fast inhibitory neurotransmitter receptors in the brain, responsible for mediating rapid synaptic inhibition by conducting chloride ions. nih.govucl.ac.uk Pregnenolone succinate and its related sulfated neurosteroids act as modulators of these receptors, influencing neuronal excitability. wikipedia.orgnih.gov

This compound has been identified as a negative allosteric modulator of the GABA-A receptor, a function it shares with the endogenous neurosteroid pregnenolone sulfate (B86663) (PS). wikipedia.orgbiorxiv.org This inhibitory action is characteristic of sulfated neurosteroids and 3β-hydroxysteroids. nih.gov Unlike positive allosteric modulators that enhance GABA's effect (such as allopregnanolone), these compounds reduce the activity of the GABA-A receptor. nih.govfrontiersin.org

The inhibition is noncompetitive, meaning it does not compete with GABA for its binding site. nih.gov Instead, these neurosteroids appear to block the GABA-A receptor channel when it is in the open state. nih.gov Research on pregnenolone sulfate shows that it reduces the duration of single-channel activity clusters without significantly affecting the rapid processes of channel opening and closing or the receptor's affinity for GABA. nih.govcapes.gov.br This suggests a mechanism involving a slowly developing block of the ion channel. nih.govcapes.gov.br

| Modulator | Receptor | Effect | Mechanism |

| This compound | GABA-A | Negative Allosteric Modulation | Inhibition of receptor function. wikipedia.org |

| Pregnenolone Sulfate (PS) | GABA-A | Negative Allosteric Modulation | Reduces duration of channel activity clusters; blocks open channels. nih.govnih.gov |

The modulatory effects of neurosteroids on GABA-A receptors are dependent on the receptor's specific subunit composition. GABA-A receptors are pentameric structures assembled from a variety of subunit families (α, β, γ, δ, etc.), and the specific combination of these subunits dictates the receptor's pharmacological properties. nih.govfrontiersin.org

Studies using recombinant GABA-A receptors have provided insight into this specificity. Research on pregnenolone sulfate's blocking action on receptors composed of α1, β2, and γ2L subunits revealed that the α subunit plays a critical role. nih.govcapes.gov.br Specifically, a mutation of a single amino acid residue near the intracellular end of the channel-lining M2 region of the α1 subunit (α1 V256S) was found to reduce the rate of block by PS by approximately 30-fold. nih.govcapes.gov.br In contrast, mutations at homologous positions in the β2 (β2 A252S) or γ2L subunits had no effect, highlighting the importance of the α1 subunit in the inhibitory action of this class of neurosteroids. nih.govcapes.gov.br This suggests that the residue is likely involved in a conformational change that underlies the block by PS, rather than being part of the steroid's binding site itself. nih.govcapes.gov.br

| Receptor Subunit Composition | Finding | Implication for Modulation |

| α1β2γ2L | Mutation in the α1 subunit (V256S) dramatically reduces the blocking effect of Pregnenolone Sulfate. nih.govcapes.gov.br | The α1 subunit is a key determinant for negative modulation by sulfated neurosteroids. |

| α1β2γ2L | Mutations in β2 (A252S) and γ2L subunits do not affect the block by Pregnenolone Sulfate. nih.govcapes.gov.br | Specificity of the inhibitory effect is not conferred by these residues in the β2 or γ2L subunits. |

NMDA receptors are critical for excitatory synaptic transmission and are fundamentally involved in processes like synaptic plasticity, learning, and memory. nih.govscispace.comnih.gov this compound also modulates these crucial excitatory receptors, acting in a manner opposite to its effect on GABA-A receptors.

In contrast to its inhibitory effects on GABA-A receptors, this compound functions as a positive allosteric modulator of the NMDA receptor. wikipedia.org This enhancing effect is also observed with its analogue, pregnenolone sulfate. nih.govscispace.com Positive modulation means that the compound increases the receptor's response to its agonist, glutamate (B1630785). nih.gov This action can potentiate NMDA-gated currents, thereby enhancing excitatory signaling in the central nervous system. nih.govscispace.com

The potentiation effect is dependent on the specific structure of the steroid and the subunit composition of the NMDA receptor. nih.gov Research using pregnenolone sulfate has identified specific amino acid residues within the transmembrane domain of the GluN1 and GluN2B subunits that are crucial for this potentiation, suggesting a discrete binding site. researchgate.net This indicates a sophisticated mechanism by which these neurosteroids can augment NMDA receptor activity. researchgate.net

| Modulator | Receptor | Effect | Mechanism |

| This compound | NMDA | Positive Allosteric Modulation | Enhancement of receptor function. wikipedia.orgcaldic.com |

| Pregnenolone Sulfate (PS) | NMDA | Positive Allosteric Modulation | Potentiates glutamate-gated currents. nih.govscispace.comresearchgate.net |

The molecular mechanism underlying the potentiation of NMDA receptors by these neurosteroids involves a direct influence on the receptor's channel gating properties. Research has demonstrated that the potentiation of NMDA receptor responses by pregnenolone sulfate is attributable to an increase in the peak channel open probability (Po). nih.gov

An increase in Po means that when the receptor is activated by glutamate, the ion channel is more likely to be in an open, conducting state. nih.gov This leads to a greater influx of ions and a stronger neuronal response. Studies with visualizable analogues of pregnenolone sulfate further support the mechanism of increasing NMDA receptor channel open probability. nih.gov By stabilizing the open-state conformation of the receptor, this compound and its derivatives can significantly enhance excitatory neurotransmission. researchgate.net

N-Methyl-D-Aspartate (NMDA) Receptor Modulation

Effects on NMDA Receptor Trafficking to the Cell Surface

This compound is understood to function as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a mechanism it shares with pregnenolone sulfate. wikipedia.org Research focusing on pregnenolone sulfate (PregS) has illuminated a key mechanism for enhancing NMDA receptor efficacy: stimulating the movement, or trafficking, of functional NMDA receptors to the surface of the neuron. nih.govbu.edu This process increases the number of receptors available for activation by glutamate, thereby amplifying the cell's response. bu.edu

This upregulation of surface receptors is not dependent on the activation of the NMDA receptor's ion channel or the influx of extracellular calcium. nih.gov Instead, PregS initiates a novel, non-canonical signaling pathway that begins with the release of calcium from the cell's internal stores. nih.govbu.edu This internal calcium release is dependent on a pertussis toxin-sensitive G-protein and the enzyme phospholipase C (PLC). nih.gov Studies in cerebral cortex neural cells demonstrated that this pathway can increase the number of functional NMDA receptors on the cell surface by 60% to 100% within a ten-minute timeframe. bu.edu This rapid enhancement of NMDA receptor availability is a critical mechanism for modulating synaptic plasticity and neuronal excitability. nih.gov

Table 1: Signaling Pathway for Pregnenolone Sulfate (PregS)-Induced NMDA Receptor Trafficking

| Step | Component / Process | Role | Source |

|---|---|---|---|

| 1 | Pregnenolone Sulfate (PregS) | Initiates the signaling cascade. | nih.gov |

| 2 | Pertussis Toxin-Sensitive G-Protein | Transduces the signal from PregS. | nih.gov |

| 3 | Phospholipase C (PLC) | Activated by the G-protein. | nih.gov |

| 4 | Intracellular Calcium (Ca2+) Release | Triggered by the PLC pathway, independent of extracellular Ca2+. | nih.govbu.edu |

| 5 | NMDA Receptor Trafficking | Increased movement of receptors to the neuronal surface. | nih.govbu.edu |

| Outcome | Increased Receptor Density | 60-100% increase in functional, surface-expressed NMDA receptors. | bu.edu |

Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and Kainate Receptor Modulation

In contrast to its potentiating effects on NMDA receptors, pregnenolone sulfate (PS) has been shown to inhibit the function of AMPA and kainate receptors. nih.gov Electrophysiological studies using recombinant receptors expressed in Xenopus oocytes revealed that PS reduces the efficacy of the agonist kainate at GluR6 kainate receptors as well as at GluR1 and GluR3 AMPA receptors. nih.gov This inhibitory action occurs without affecting the agonist's potency, which is characteristic of a noncompetitive mechanism of action. nih.gov

Further research on rat cortical neurons demonstrated that pregnenolone sulfate can protect against AMPA-induced neurotoxicity. nih.gov It was shown to attenuate the inward currents induced by AMPA in a manner that was specific to the sulfate ester, as pregnenolone itself and pregnenolone hemisuccinate (succinate) did not produce a significant effect in this model. nih.gov This suggests that the modulatory effects of pregnenolone derivatives on AMPA and kainate receptors are structurally specific and distinct from their actions on NMDA receptors. nih.govnih.gov

Table 2: Modulation of AMPA and Kainate Receptors by Pregnenolone Sulfate (PS)

| Receptor Type | Compound | Effect | Mechanism | Source |

|---|---|---|---|---|

| Kainate (GluR6) | Pregnenolone Sulfate | Inhibition (Reduced Efficacy) | Noncompetitive | nih.gov |

| AMPA (GluR1, GluR3) | Pregnenolone Sulfate | Inhibition (Reduced Efficacy) | Noncompetitive | nih.gov |

| AMPA (Native) | Pregnenolone Sulfate | Attenuation of inward currents; Neuroprotection | Inhibition of receptor activity | nih.gov |

Polypharmacology and Receptor Network Interactions

The broader family of neurosteroids, to which this compound belongs, interacts with a wide array of receptors. For instance, pregnenolone itself has been identified as a negative allosteric modulator and signaling inhibitor of the type-1 cannabinoid receptor (CB1R). nih.gov The ability of these steroidal molecules to modulate multiple, seemingly unrelated receptors underscores the intricate network of interactions through which they can influence central nervous system function. These interactions are not limited to neurotransmitter receptors; they also extend to ion channels and other signaling proteins, creating a complex web of cross-talk that regulates neuronal function. biorxiv.orgnih.gov

Direct Modulation of Ion Channels

The Transient Receptor Potential Melastatin 3 (TRPM3) channel, a calcium-permeable cation channel, is a key target for neurosteroids. nih.gov Pregnenolone sulfate is a potent activator of TRPM3 channels. nih.govnih.gov This activation is significant as TRPM3 is the only known ion channel to be directly activated by neurosteroids. nih.gov The activation of TRPM3 by pregnenolone sulfate leads to an influx of calcium and subsequent downstream signaling. nih.govfrontiersin.org

The functional consequences of this activation are diverse. In the developing cerebellum, TRPM3 activation by pregnenolone sulfate potentiates the release of glutamate at synapses on Purkinje cells. unm.edu This effect is mimicked by other TRPM3 agonists and blocked by TRPM3 antagonists, confirming the channel's role. unm.edu The activation of TRPM3 provides a direct mechanism for neurosteroids to influence synaptic transmission and neuronal development. frontiersin.orgunm.edu

Intracellular Signaling Cascades

The actions of pregnenolone derivatives are deeply intertwined with intracellular signaling cascades, particularly those involving calcium (Ca2+) and the transcription factor CREB (cAMP response element-binding protein). As previously noted, the trafficking of NMDA receptors induced by pregnenolone sulfate is dependent on the release of Ca2+ from intracellular stores. nih.gov

Furthermore, the activation of TRPM3 channels by pregnenolone sulfate provides a direct influx of Ca2+, which acts as a critical second messenger. nih.govfrontiersin.org This increase in intracellular Ca2+ can trigger various signaling pathways that lead to changes in gene expression. frontiersin.org For example, pregnenolone sulfate-induced TRPM3 activation has been shown to upregulate the transcriptional activity of activator protein-1 (AP-1) and early growth response protein 1 (Egr-1). nih.govfrontiersin.org In pancreatic cells, TRPM3 activation stimulates CRE-controlled gene transcription. frontiersin.org CREB is a well-established transcription factor that is activated by calcium-dependent pathways and plays a crucial role in synaptic plasticity, learning, and memory, processes also modulated by neurosteroids. nih.govosha.gov.tw

Impact on Kinase Activity

While direct studies on this compound's specific impact on a wide range of kinase activities are not extensively detailed in the provided search results, the broader actions of its parent compound, pregnenolone, suggest indirect effects. For instance, pregnenolone has been shown to influence signaling pathways that are heavily regulated by kinases. One such pathway involves the activation of cytoplasmic linker protein 170 (CLIP-170), which has been identified as a subcellular target of pregnenolone. nih.gov This protein's activation can, in turn, influence downstream events that may involve various kinases. nih.gov Furthermore, the modulation of receptors like the NMDA receptor by pregnenolone sulfate, a related neurosteroid, implies an influence on calcium-dependent kinase cascades within neurons. wikipedia.org

Immunomodulatory and Anti-inflammatory Mechanisms

Pregnenolone and its derivatives, including this compound, exhibit significant immunomodulatory and anti-inflammatory properties through several distinct mechanisms.

Ubiquitination and Degradation of Toll-like Receptor Adaptor Proteins (TIRAP) and TLR2

A key anti-inflammatory mechanism of pregnenolone involves the targeted degradation of proteins crucial for innate immune signaling. nih.gov Research has demonstrated that pregnenolone promotes the ubiquitination and subsequent degradation of Toll-like receptor adaptor protein (TIRAP) and Toll-like receptor 2 (TLR2) in immune cells such as macrophages and microglia. nih.gov TIRAP is an essential adaptor protein for TLR2 and TLR4 signaling pathways, which are responsible for recognizing pathogen-associated molecular patterns and initiating an inflammatory response. nih.gov By inducing the degradation of TIRAP and TLR2, pregnenolone effectively dampens the signaling cascade that leads to the production of inflammatory mediators. nih.gov This process is facilitated by the pregnenolone-induced activation of CLIP-170, which appears to possess ubiquitin ligase-like activity towards TIRAP. nih.gov

Suppression of Pro-inflammatory Cytokine Secretion (e.g., TNFα, IL-6)

A direct consequence of the degradation of TIRAP and TLR2 is the suppression of pro-inflammatory cytokine secretion. nih.gov Studies have shown that pregnenolone and its metabolites can significantly reduce the secretion of tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6) that is mediated by TLR2 and TLR4 signaling. nih.gov This inhibitory effect has been observed in various cell types, including macrophages and microglial cells, in response to inflammatory stimuli like lipopolysaccharide (LPS) and Pam3CSK4. nih.gov The dose-dependent suppression of these key inflammatory cytokines underscores the potent anti-inflammatory capacity of pregnenolone. nih.gov

Glucocorticoid Receptor-Independent Mechanisms

Importantly, the anti-inflammatory actions of pregnenolone appear to be independent of the classical glucocorticoid receptor pathway. nih.gov This has been demonstrated by the fact that mifepristone, a glucocorticoid receptor antagonist, does not block the immunosuppressive effects of pregnenolone on TNF production. nih.govnih.gov This finding distinguishes pregnenolone's mechanism from that of traditional glucocorticoid drugs and suggests a novel pathway for its anti-inflammatory effects. nih.govnih.gov

Influence on Mitochondrial Bioenergetics

Pregnenolone and its derivatives can also exert influence over mitochondrial function, a critical aspect of cellular health and response to stress.

Modulation of Reactive Oxygen Species (ROS) Production

Table 1: Summary of Research Findings on Pregnenolone's Mechanisms

| Mechanism | Key Findings | Affected Proteins/Molecules | Cell Types | References |

|---|---|---|---|---|

| Immunomodulation | Promotes ubiquitination and degradation | TIRAP, TLR2 | Macrophages, Microglia | nih.gov, |

| Anti-inflammation | Suppresses secretion of pro-inflammatory cytokines | TNFα, IL-6 | Macrophages, Microglia | nih.gov, |

| Receptor Independence | Anti-inflammatory effects are not blocked by glucocorticoid receptor antagonist | Glucocorticoid Receptor | - | nih.gov, nih.gov |

| Mitochondrial Bioenergetics | Reduces mitochondrial ROS production in ischemic models | Reactive Oxygen Species (ROS) | Neuronal cells | acs.org, researchgate.net |

Effects on Electron Transport Chain Complex Activities

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a direct and crucial role in the mitochondrial electron transport chain (ETC). It serves as the primary substrate for Complex II, also known as succinate dehydrogenase (SDH). The oxidation of succinate to fumarate (B1241708) by Complex II donates electrons to the ETC, a process that is fundamental for cellular respiration and energy production.

Recent studies have elucidated a significant link between Complex II activity and the synthesis of pregnenolone, the precursor to all steroid hormones. Research has shown that the enzymatic conversion of cholesterol to pregnenolone by the cytochrome P450 side-chain cleavage enzyme (SCC or CYP11A1), a process occurring in the mitochondrial matrix, is metabolically coupled to the activity of the ETC. nih.govresearchgate.net Specifically, the activity of Complex II is required for the activation of SCC. nih.govresearchgate.net

The presence of succinate facilitates a conformational state in Complex II that promotes its interaction with Complexes III and IV of the ETC. nih.gov This interaction is believed to be essential for providing the necessary electrons for the SCC-mediated cleavage of cholesterol. nih.govresearchgate.net An inhibition of succinate's action has been shown to prevent the proper processing of the SCC enzyme, thereby ablating its activity and hindering pregnenolone synthesis. nih.gov This highlights the integral role of succinate-fueled ETC activity in steroidogenesis.

Furthermore, it has been observed that in inflammatory states, disruptions in the TCA cycle leading to an accumulation of succinate can paradoxically impair steroidogenesis by negatively affecting oxidative phosphorylation and ATP synthesis. elifesciences.org

Table 1: Summary of Succinate's Effect on Electron Transport Chain and Pregnenolone Synthesis

| Component | Function/Effect | Research Finding | Citation |

|---|---|---|---|

| Succinate | Substrate for ETC Complex II | Oxidation of succinate is essential for electron transfer in the ETC. | elifesciences.org |

| ETC Complex II (SDH) | Oxidizes succinate to fumarate | Required for the activation of the steroidogenic enzyme SCC (CYP11A1). nih.govresearchgate.net | nih.govresearchgate.net |

| SCC (CYP11A1) | Converts cholesterol to pregnenolone | Activity is dependent on the interaction between ETC Complexes II, III, and IV, facilitated by succinate. nih.govresearchgate.net | nih.govresearchgate.net |

Assessment of Mitochondrial Permeability Transition Pores

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane. Its opening can lead to mitochondrial swelling, disruption of the membrane potential, and the release of pro-apoptotic factors, ultimately triggering cell death. The regulation of the mPTP is a critical factor in cell survival and is a target of various therapeutic investigations.

Studies investigating the direct effects of pregnenolone on the mPTP have shown that it does not inhibit the opening of this pore. nih.govresearchgate.netacs.org In a rodent model of transient middle cerebral artery occlusion (tMCAO), administration of pregnenolone was found to reduce neurological deficits by decreasing mitochondrial reactive oxygen species (ROS). nih.govresearchgate.netnih.gov However, the study explicitly demonstrated that this neuroprotective effect was not mediated through the inhibition of the mPTP. nih.govresearchgate.netnih.gov

Measurements of mitochondrial swelling, a hallmark of mPTP opening, and mitochondrial bioenergetics, including oxygen consumption and respiratory coupling, were unaffected by pregnenolone treatment in this ischemic stroke model. nih.govnih.gov These findings suggest that while pregnenolone may have protective effects on mitochondrial function by mitigating oxidative stress, it does not appear to directly modulate the components of the mPTP. nih.govresearchgate.netnih.gov

Table 2: Findings on Pregnenolone and the Mitochondrial Permeability Transition Pore

| Parameter Assessed | Effect of Pregnenolone | Experimental Model | Citation |

|---|---|---|---|

| mPTP Inhibition | No inhibition observed | Transient middle cerebral artery occlusion (tMCAO) in rats | nih.govresearchgate.netacs.org |

| Mitochondrial Swelling | No significant effect | tMCAO in rats | nih.govnih.gov |

| Mitochondrial Bioenergetics (Oxygen Consumption, Respiratory Coupling) | No significant effect | tMCAO in rats | nih.govnih.gov |

| Mitochondrial ROS | Reduced levels | tMCAO in rats | nih.govresearchgate.netnih.gov |

Iv. Preclinical Research Investigations and Biological Activities

Neurobiological Actions in Animal Models and In Vitro Systems

Preclinical studies using both cell cultures and animal models have explored the diverse neurobiological effects of pregnenolone (B344588) and its related compounds, revealing mechanisms of neuroprotection and neuroplasticity.

The protective capabilities of pregnenolone against various neurotoxic insults have been demonstrated in several experimental models.

In vitro studies have shown that pregnenolone can protect neuronal cells from excitotoxicity and the harmful effects of amyloid β-protein, a key component in the pathology of Alzheimer's disease. nih.govmdpi.com In one study using immortalized mouse hippocampal cells (HT-22), pregnenolone demonstrated a concentration-dependent protective effect against cell death induced by both glutamate (B1630785) and amyloid β-protein. nih.gov The optimal protection was observed at a concentration of 500 nM. nih.gov The mechanism for this neuroprotection against glutamate-induced toxicity may involve the prevention of glucocorticoid receptor (GR) localization to the nucleus. nih.gov Treatment with high concentrations of glutamate was found to cause intense nuclear localization of the GR, an effect that was significantly reduced by pretreatment with pregnenolone. nih.gov

| Model System | Toxic Agent(s) | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Mouse Hippocampal Cells (HT-22) | 5 mM Glutamate & 2 µM Amyloid β-Protein | Pregnenolone protects against cell death in a concentration-dependent manner, with optimal protection at 500 nM. | Inhibition of glucocorticoid receptor (GR) nuclear localization. | nih.gov |

| Rat Pheochromocytoma Cells (PC-12) | Amyloid β-Protein (Aβ₂₅₋₃₅) | Pregnenolone showed a dose-dependent protective effect against Aβ-induced toxicity. | Not fully identified, but the 3-hydroxyl group on the steroid is suggested to be important for the effect. | mdpi.comresearchgate.net |

The potential of pregnenolone to mitigate brain damage following ischemic events has been investigated in animal models of stroke. In a study utilizing a transient middle cerebral artery occlusion (tMCAO) model in male Wistar rats, administration of pregnenolone one hour after surgery was shown to enhance neurological recovery. acs.orgnih.gov The treatment led to improved outcomes in a range of neurobehavioral tests conducted 24 hours post-surgery. acs.orgresearchgate.net The primary mechanism underlying these neuroprotective effects was identified as the reduction of mitochondrial reactive oxygen species (ROS) following the ischemic event. acs.orgnih.gov However, the study also noted that pregnenolone did not inhibit the mitochondrial permeability transition pore (mtPTP) and had no effect on mitochondrial bioenergetics like oxygen consumption. nih.govresearchgate.net

| Animal Model | Ischemia Model | Key Outcomes | Investigated Mechanism | Reference |

|---|---|---|---|---|

| Male Wistar Rats | Transient Middle Cerebral Artery Occlusion (tMCAO) | Enhanced neurological recovery and improved neurobehavioral scores. | Reduced mitochondrial Reactive Oxygen Species (ROS); No inhibition of mitochondrial permeability transition pore (mtPTP). | acs.orgnih.govresearchgate.net |

The protective effects of pregnenolone have also been explored in the context of chemotherapy-induced organ damage. Studies in rats have demonstrated that pregnenolone can protect against cardiac and liver toxicity caused by the chemotherapeutic agent doxorubicin (B1662922) (DOX).

In a model of DOX-induced cardiotoxicity, pregnenolone treatment ameliorated histopathological changes and reduced serum levels of cardiac damage markers like creatine (B1669601) kinase-MB. nih.gov The cardioprotection was attributed to pregnenolone's ability to counter DOX-induced oxidative stress, inflammation, tissue remodeling, and apoptosis. nih.gov

Similarly, pregnenolone pretreatment was found to protect the liver against DOX-induced injury. europeanreview.orgnih.gov It antagonized the effects of DOX by reducing oxidative stress, inflammation, and apoptosis. europeanreview.orgnih.gov The hepatoprotective mechanism involves the activation of the Nrf2/HO-1 antioxidant pathway and upregulation of P-glycoprotein, without compromising the anticancer efficacy of doxorubicin in liver cancer cells. europeanreview.orgnih.gov

| Organ | Animal Model | Key Protective Effects | Proposed Mechanisms | Reference |

|---|---|---|---|---|

| Heart | Male Wistar Rats | Reduced histopathological damage; Decreased serum creatine kinase-MB and lactate (B86563) dehydrogenase. | Antioxidant, anti-inflammatory, and antiapoptotic actions. | nih.gov |

| Liver | Male Wistar Rats | Reduced hepatic damage and fibrosis; Decreased serum ALT and AST. | Upregulation of Nrf2/HO-1 and P-glycoprotein; Antagonism of NFκB signaling. | europeanreview.orgnih.gov |

Beyond neuroprotection, neurosteroids like pregnenolone are implicated in processes of neuroplasticity, including the generation of new neurons.

Research has shown that pregnenolone sulfate (B86663) (Preg-S), a major metabolite of pregnenolone, can stimulate the formation of new neurons in the hippocampus, a brain region crucial for learning and memory. nih.govresearchgate.net In vivo infusion of Preg-S was demonstrated to stimulate neurogenesis in the dentate gyrus of both young (3-month-old) and aged (20-month-old) rats. nih.gov This effect on hippocampal plasticity is thought to be mediated by the modulation of GABA(A) receptors located on hippocampal neuroblasts. nih.govresearchgate.net Further studies in adult male mice showed that Preg-S enhances the survival of newly generated granule cells in the dentate gyrus. nih.gov This survival-promoting effect was linked to a sustained potentiation of presynaptic glutamate release, which requires the co-activation of α7 nicotinic acetylcholine (B1216132), NMDA, and sigma-1 receptors. nih.gov

| Model System | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|

| Young (3-month) and Old (20-month) Rats | In vivo infusion of Preg-S stimulates neurogenesis in the dentate gyrus. | Modulation of GABA(A) receptors on hippocampal neuroblasts. | nih.govresearchgate.net |

| Adult Male Mice | Preg-S enhances the survival of adult-generated newborn neurons. | Sustained presynaptic potentiation via co-activation of α7nAChR, NMDAr, and σ1R. | nih.gov |

Neurogenesis and Neuroplasticity

Enhancement of Polysialylated Neural Cell Adhesion Molecule (PSA-NCAM) Expression

Pregnenolone, in its sulfated form (pregnenolone sulfate), has been shown to influence neuroplasticity, in part by modulating the expression of the polysialylated neural cell adhesion molecule (PSA-NCAM). nih.govresearchgate.net In vivo studies in both young (3-month-old) and aged (20-month-old) rats demonstrated that infusion of pregnenolone sulfate stimulates the expression of PSA-NCAM in the dentate gyrus of the hippocampus. nih.gov This effect is significant as PSA-NCAM is crucial for processes of neural development, synaptic plasticity, and regeneration. The enhancement of PSA-NCAM expression by pregnenolone sulfate suggests a potential mechanism through which this neurosteroid may promote structural plasticity and preserve cognitive function, particularly in the context of aging. nih.govresearchgate.net The influence on hippocampal plasticity appears to be mediated by the modulation of gamma-aminobutyric acid (GABA) type A receptors located on hippocampal neuroblasts. nih.gov

Modulation of Synaptic Plasticity, Including Long-Term Potentiation (LTP)

Pregnenolone and its derivatives, particularly pregnenolone sulfate, are recognized as modulators of synaptic plasticity, with a notable effect on long-term potentiation (LTP), a cellular model for learning and memory. nih.govnih.govmdpi.com Research using rat hippocampal slices has shown that pregnenolone sulfate can enhance LTP in CA1 pyramidal neurons. nih.gov This enhancement is observed at nanomolar concentrations and follows a bell-shaped dose-response curve, with a maximal effect at 300 nM. nih.gov The mechanism underlying this potentiation involves the modulation of N-methyl-D-aspartate (NMDA) receptors. nih.govwikipedia.org While pregnenolone sulfate does not appear to alter the NMDA receptor component of field potentials on its own, it does enhance the response to direct application of NMDA. nih.gov

Furthermore, pregnenolone sulfate has been shown to potentiate both short-term and long-term potentiation. nih.gov It can surmount the inhibition of LTP by D-AP5, an NMDA receptor antagonist. nih.gov The potentiation of NMDA receptor function is a key mechanism, as these receptors are critical for the induction of many forms of LTP. jneurosci.org Pregnenolone succinate (B1194679) itself has been identified as a positive allosteric modulator of the NMDA receptor, similar to pregnenolone sulfate. wikipedia.org This modulation of synaptic plasticity through the enhancement of NMDA receptor activity is thought to be a significant contributor to the memory-enhancing effects of these neurosteroids. nih.gov

Cognitive Modulation

Enhancement of Learning and Memory in Rodent Models

Pregnenolone and its derivatives have demonstrated the ability to enhance learning and memory in various rodent models. researchgate.netorthomolecularproducts.comresearchgate.net Studies have shown that pregnenolone can reverse memory deficits in animals. orthomolecularproducts.com For instance, pregnenolone sulfate has been found to stimulate learning and memory. researchgate.net The administration of pregnenolone has been linked to an increase in the release of acetylcholine, a neurotransmitter crucial for memory, thereby improving spatial memory in rats. acs.org

The cognitive-enhancing effects are believed to be mediated, at least in part, by the modulation of neurotransmitter systems, including the NMDA and GABA receptors. orthomolecularproducts.comorthomolecularproducts.com By positively modulating NMDA receptors and acting as a negative allosteric modulator of GABA-A receptors, pregnenolone and its esters can influence neuronal excitability and synaptic plasticity, which are fundamental to learning and memory processes. wikipedia.orgorthomolecularproducts.com

| Model | Compound | Key Findings | Reference |

| Rodent Models | Pregnenolone | Reverses memory deficits. | orthomolecularproducts.com |

| Rodent Models | Pregnenolone Sulfate | Stimulates learning and memory. | researchgate.net |

| Rats | Pregnenolone | Increases acetylcholine release and improves spatial memory. | acs.org |

| Rodent Models | Pregnenolone | Enhances learning and memory through modulation of NMDA and GABA-A receptors. | orthomolecularproducts.comorthomolecularproducts.com |

Myelination and Neuritic Outgrowth Regulation

Pregnenolone has been shown to play a role in the regulation of myelination and neuritic outgrowth. researchgate.netorthomolecularproducts.com Studies have indicated that pregnenolone enhances the growth of myelin, the protective sheath around nerve fibers that is essential for efficient nerve impulse conduction. orthomolecularproducts.comorthomolecularproducts.com It also promotes neuritic outgrowth, the process of nerve cell growth and extension of axons and dendrites. researchgate.netorthomolecularproducts.com The synthesis of pregnenolone by Schwann cells, the myelin-producing cells of the peripheral nervous system, is considered a critical regulatory step in the process of myelination. acs.org These actions suggest that pregnenolone and its derivatives could have a role in neural development and repair.

Cardiovascular System Research

Modulation of Perfusion Pressure and Vascular Resistance in Isolated Organ Models

Research on isolated rat hearts using the Langendorff flow model has demonstrated that pregnenolone succinate (referred to as hemisuccinate of pregnenolone in the studies) can modulate cardiovascular parameters. academicjournals.orgacademicjournals.orginternationalscholarsjournals.com Specifically, this compound at a concentration of 10⁻⁹ M was found to significantly increase both perfusion pressure and vascular resistance in the isolated heart. academicjournals.orgacademicjournals.org This effect was dose-dependent. academicjournals.org

Further investigation into the mechanism of action revealed that the effects of this compound on perfusion pressure were blocked by the presence of indomethacin (B1671933) and montelukast. academicjournals.orgacademicjournals.org This suggests that the cardiovascular activity of this compound is dependent on its chemical structure and may involve the synthesis and secretion of thromboxane (B8750289) A2. academicjournals.orgacademicjournals.org In contrast, the effects were not inhibited by flutamide, an androgen receptor blocker, indicating the mechanism is independent of androgen receptors. academicjournals.org

| Parameter | Compound | Concentration | Effect | Significance | Reference |

| Perfusion Pressure | This compound | 10⁻⁹ M | Significant Increase | p = 0.005 | academicjournals.orgacademicjournals.org |

| Vascular Resistance | This compound | 10⁻⁹ M | Significant Increase | p = 0.006 | academicjournals.orgacademicjournals.org |

Mechanistic Exploration in Vascular Responses (e.g., Thromboxane A2 synthesis)

Preclinical studies using isolated rat hearts have investigated the effects of this compound, also known as pregnenolone hemisuccinate, on vascular responses. academicjournals.org In these experimental models, this compound demonstrated an ability to significantly increase perfusion pressure and vascular resistance. academicjournals.org The observed vasoconstriction suggests a potential mechanism of action involving the synthesis and/or secretion of thromboxane A2 (TXA2), a potent vasoconstrictor. academicjournals.orgresearchgate.net This hypothesis is supported by the finding that the effects of this compound on perfusion pressure were blocked by the presence of indomethacin, a cyclooxygenase inhibitor that reduces thromboxane synthesis, and montelukast, a leukotriene receptor antagonist. academicjournals.org These findings suggest that the vascular activity of this compound is dependent on its chemical structure and may be mediated through the thromboxane A2 pathway. academicjournals.orgresearchgate.net

Endocrine System Research

Systemic inflammation, such as that induced by lipopolysaccharide (LPS), can significantly alter the function of the adrenal cortex. nih.govbiorxiv.orgelifesciences.org Research indicates that inflammation triggers profound metabolic changes within the steroidogenic cells of the adrenal cortex. nih.govelifesciences.org Specifically, inflammation can disrupt the tricarboxylic acid (TCA) cycle at the level of succinate dehydrogenase (SDH), leading to an accumulation of succinate. nih.govbiorxiv.orgelifesciences.org This accumulation of succinate has been shown to impair mitochondrial function and, consequently, reduce steroidogenesis. nih.govbiorxiv.orgelifesciences.orgbiorxiv.org

Mechanistically, the pro-inflammatory cytokine Interleukin-1β (IL-1β) appears to play a key role in this process by reducing the expression of the SDH subunit B (SDHB). nih.govbiorxiv.org This reduction is mediated through the upregulation of DNA methyltransferase 1 (DNMT1), which then methylates the promoter region of the SDHB gene, inhibiting its transcription. nih.govbiorxiv.org The resulting decrease in SDH activity and subsequent succinate accumulation lead to impaired oxidative phosphorylation, reduced ATP synthesis, and increased production of reactive oxygen species (ROS), all of which contribute to a reduction in the synthesis of adrenal steroids. nih.govelifesciences.org This IL-1β-DNMT1-SDHB-succinate axis provides a potential mechanistic explanation for adrenal dysfunction during severe inflammation. nih.govbiorxiv.org

Pregnenolone is a pivotal precursor molecule in the biosynthesis of most steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids. wikipedia.orgnih.gov Its synthesis from cholesterol, catalyzed by the mitochondrial enzyme CYP11A1, is the initial and rate-limiting step in steroidogenesis. mdpi.comveteriankey.comreactome.org Following its production, pregnenolone can be metabolized through two primary pathways.

In the Δ⁴ pathway, pregnenolone is converted to progesterone (B1679170) by the dual action of 3β-hydroxysteroid dehydrogenase and Δ⁵⁻⁴ isomerase. wikipedia.org Progesterone then serves as a substrate for the synthesis of other critical hormones such as 17α-hydroxyprogesterone, androstenedione (B190577) (a precursor to testosterone (B1683101) and estrone), aldosterone, and corticosteroids. wikipedia.orgmdpi.com

Alternatively, in the Δ⁵ pathway, pregnenolone is converted to 17α-hydroxypregnenolone by the enzyme 17α-hydroxylase (CYP17A1). wikipedia.orgveteriankey.com This is followed by the conversion to dehydroepiandrosterone (B1670201) (DHEA) by 17,20-lyase (also CYP17A1), with DHEA being a precursor to androstenedione. wikipedia.org Pregnenolone can also be converted to androstadienol via the enzyme 16-ene synthase (CYP17A1). wikipedia.org The specific metabolic fate of pregnenolone is dependent on the tissue and the enzymes present. nih.gov

Impact on Adrenocortical Function under Inflammatory Conditions

Other Biological Activities in Research Models

Research has explored the potential hypoglycemic activity of novel conjugates derived from pregnenolone in diabetic animal models. nih.gove-century.us In one study, a pregnenolone-dihydrotestosterone conjugate was synthesized and evaluated in a diabetic rat model. nih.gove-century.us The results indicated that this conjugate induced changes in glucose levels in a manner similar to the established antidiabetic drug glibenclamide. nih.gove-century.us The hypoglycemic effect of the pregnenolone-dihydrotestosterone conjugate was found to be more potent than that of metformin. nih.gov These findings suggest that the hypoglycemic activity of such steroid derivatives may be related to their physicochemical properties, particularly their degree of lipophilicity. nih.gove-century.us Another study investigating a glibenclamide-pregnenolone conjugate also reported greater hypoglycemic activity compared to glibenclamide alone in alloxan-induced diabetic rats. researchgate.net

Table 1: Effect of Pregnenolone-Dihydrotestosterone Conjugate on Blood Glucose Levels in a Diabetic Rat Model

| Treatment Group | Initial Glucose (mg/dl) | Final Glucose (mg/dl) |

| Diabetic Control (without treatment) | 405 | 520 |

| Glibenclamide | 470 | 112 |

| Metformin | 458 | 148 |

| Pregnenolone-Dihydrotestosterone Conjugate (4 mg/dl) | 430 | 134 |

| Pregnenolone-Dihydrotestosterone Conjugate (6.0 mg/dl) | 450 | 81 |

| Pregnenolone-Dihydrotestosterone Conjugate (8.0 mg/dl) | 410 | 96 |

Data adapted from a study on a diabetic rat model. nih.gov

The antibacterial properties of this compound and its conjugates have been investigated in various in vitro studies. researchgate.netscielo.org.mxredalyc.org A study on a pregnenolone-vitamin B1 conjugate, formed from this compound, demonstrated dose-dependent inhibition of the growth of Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli. researchgate.netscielo.org.mxredalyc.org this compound itself also showed inhibitory activity against these bacteria. researchgate.netscielo.org.mxredalyc.org The antibacterial effect is thought to be related to the interaction of the steroid's hydrophobic region with components of the bacterial cell, leading to disruption of growth and cell death. researchgate.netscielo.org.mx

Another study evaluated a danazol-pregnenolone conjugate, synthesized from this compound, and found that it inhibited the growth of S. aureus, K. pneumoniae, and E. coli in a dose-dependent manner. asianpubs.org Similarly, a pregnenolone-carbamazepine conjugate was found to have comparable minimum inhibitory concentrations (MIC) against Proteus mirabilis as the antibiotics cefotaxime, gentamicin, and ciprofloxacin. tubitak.gov.tr

Table 2: Minimum Inhibitory Concentration (MIC) of Pregnenolone Derivatives Against Various Bacteria

| Compound | S. aureus (mg/mL) | E. coli (mg/mL) | K. pneumoniae (mg/mL) |

| This compound | 1 | 1 | Not specified |

| Hemisuccinate of Pregnenolone-Vitamin B1 Conjugate | 0.25 | 0.25 | Not specified |

| Cefotaxime (Control) | 0.25 | 0.25 | Not specified |

| Gentamicin (Control) | 0.0125 | 0.00625 | Not specified |

Data adapted from in vitro antibacterial assays. redalyc.org

V. Advanced Methodologies in Pregnenolone Succinate Research

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification

The precise structure and concentration of pregnenolone (B344588) succinate (B1194679) are determined using a combination of spectroscopic and spectrometric methods. Each technique offers unique insights into the molecule's architecture and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of pregnenolone succinate, providing detailed information about the carbon and proton environments within the molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, characteristic signals are expected for both the steroid nucleus and the succinate moiety. The protons of the succinate chain typically appear as a singlet or a set of multiplets around 2.6 ppm. The vinylic proton at position 6 of the steroid's B-ring would produce a signal around 5.35 ppm. The methyl protons of the steroid skeleton are observed as sharp singlets, with the C-18 methyl group appearing at a higher field (around 0.63 ppm) and the C-19 methyl group at a lower field (around 1.01 ppm). The acetyl group's methyl protons at C-21 are expected to resonate around 2.13 ppm. chemicalbook.comnih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. The carbonyl carbons of the succinate ester and the carboxylic acid would be found at the downfield end of the spectrum, typically between 170 and 180 ppm. The C-20 ketone of the pregnane (B1235032) side chain would appear at a lower field, often above 200 ppm. The olefinic carbons, C-5 and C-6, would resonate around 140.9 ppm and 121.3 ppm, respectively. The numerous sp³-hybridized carbons of the steroid framework would populate the upfield region of the spectrum. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-3 | ~4.5 (m) | ~74 |

| C-5 | - | ~141 |

| C-6 | ~5.35 (d) | ~121 |

| C-18 | ~0.63 (s) | ~13 |

| C-19 | ~1.01 (s) | ~19 |

| C-21 | ~2.13 (s) | ~31 |

| Succinate CH₂ | ~2.6 (m) | ~29 |

| Succinate C=O (ester) | - | ~172 |

| Succinate C=O (acid) | - | ~178 |

| C-20 C=O | - | ~209 |

Note: These are predicted values based on data for pregnenolone and its derivatives. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would be characterized by several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid group of the succinate moiety. Strong carbonyl (C=O) stretching bands would be prominent. The ester carbonyl stretch is expected around 1735-1750 cm⁻¹, while the carboxylic acid carbonyl stretch would appear around 1700-1725 cm⁻¹. The C=O stretch of the 20-ketone group on the steroid nucleus would also contribute to this region. The C-O stretching of the ester would be observed in the 1000-1300 cm⁻¹ region. Additionally, the C=C stretching of the alkene in the B-ring of the steroid would show a weaker absorption around 1650 cm⁻¹. asianpubs.orgresearchgate.netresearchgate.netresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Ester Carbonyl | C=O Stretch | 1735-1750 |

| Carboxylic Acid Carbonyl | C=O Stretch | 1700-1725 |

| Ketone Carbonyl (C-20) | C=O Stretch | ~1700 |

| Alkene | C=C Stretch | ~1650 |

| Ester | C-O Stretch | 1000-1300 |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The molecular weight of this compound is 416.558 g/mol . wikipedia.org In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z 416 would be expected.

The fragmentation pattern would likely involve the loss of the succinate group and characteristic cleavages of the steroid ring system. A common fragmentation pathway for steroid succinates is the cleavage of the ester bond, leading to a fragment corresponding to the pregnenolone cation. Further fragmentation of the steroid nucleus would yield a series of smaller ions that are characteristic of the pregnane skeleton. For instance, fragmentation of the D-ring and the side chain is commonly observed in the mass spectra of steroids. eur.nldiva-portal.org

Ultraviolet (UV) spectroscopy is used to detect chromophores within a molecule. This compound has a carbon-carbon double bond within the steroid B-ring, which acts as a chromophore. A study on a pregnenolone hemisuccinate derivative reported a maximum absorbance (λmax) at 215 nm when measured in methanol. researchgate.net The isolated double bond in the steroid nucleus is the primary contributor to this UV absorption. The intensity of the absorption is generally low as it arises from a π to π* transition of an unconjugated alkene. researchgate.netrsc.orgresearchgate.net

Mass Spectrometry (MS)

Chromatographic Separations for Biological Matrix Analysis

The analysis of this compound in complex biological matrices, such as blood serum or plasma, necessitates a powerful separation technique coupled with a sensitive and selective detector.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF/MS) is a state-of-the-art analytical platform for the sensitive and specific quantification of steroids and their metabolites in biological fluids. frontiersin.orgnih.govmdpi.comendocrine-abstracts.orgresearchgate.net

The UHPLC system utilizes columns with small particle sizes (typically sub-2 µm) to achieve high-resolution separations with shorter analysis times compared to conventional HPLC. For the analysis of steroid succinates, reversed-phase chromatography is commonly employed. A C18 or a phenyl-hexyl column is often used to provide the necessary retention and selectivity for separating the relatively nonpolar steroid from the more polar components of the biological matrix. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency in the mass spectrometer. mdpi.comendocrine-abstracts.org

The QTOF mass spectrometer provides high-resolution and accurate mass measurements, which allows for the confident identification of the target analyte and the elucidation of its elemental composition. The instrument can be operated in different modes, including full scan mode to detect all ions within a certain mass range, and tandem MS (MS/MS) mode to generate fragment ions for structural confirmation. In MS/MS, the precursor ion corresponding to this compound is selected in the quadrupole, fragmented in a collision cell, and the resulting product ions are analyzed by the time-of-flight mass analyzer. This high specificity is crucial for distinguishing the analyte from endogenous interferences in the biological matrix. Due to the often low concentrations of steroid derivatives in biological samples, derivatization may sometimes be employed to enhance ionization efficiency and improve the limit of detection. google.comgoogle.com

Table 3: Typical UHPLC-QTOF/MS Parameters for Steroid Analysis

| Parameter | Typical Setting |

|---|---|

| UHPLC Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., < 2 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid or ammonium formate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or ammonium formate |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) |

| Acquisition Mode | Full Scan, MS/MS (Product Ion Scan) |

In Vitro Pharmacological Assays

In vitro assays are fundamental to characterizing the pharmacological profile of this compound at the cellular and subcellular levels. These controlled laboratory experiments allow for precise measurement of its effects on receptor function, cell health, and protein localization.

Whole-cell patch-clamp recording is a premier electrophysiological technique used to measure ion flow across the membrane of a single cell. This method is critical for analyzing how neurosteroids modulate the function of ligand-gated ion channels, which are crucial for neuronal communication. Research on related neurosteroids, such as pregnenolone sulfate (B86663), demonstrates the utility of this approach. For instance, studies have used patch-clamp to show that pregnenolone sulfate can potentiate N-methyl-D-aspartate (NMDA) receptor activity by binding to the transmembrane domain of the receptor complex. jneurosci.org This binding stabilizes the open state of the channel, enhancing ion flow. jneurosci.org

Conversely, this technique has also been used to demonstrate inhibitory effects on other receptors. In cultured chick spinal cord neurons, pregnenolone sulfate was shown to inhibit kainate-induced currents in a non-competitive manner. nih.gov Similarly, a synthetic analog, 3α-ol-5β-pregnan-20-one hemisuccinate, has been documented to inhibit NMDA-induced currents. pnas.org These findings highlight the capability of patch-clamp techniques to dissect the specific and often complex interactions of steroid compounds with various receptor subtypes, a methodology directly applicable to characterizing the receptor-modulating properties of this compound.

Table 1: Application of Whole-Cell Patch-Clamp in Neurosteroid Research

| Compound | Receptor Target | Observed Effect | Reference |

|---|---|---|---|

| Pregnenolone Sulfate | NMDA Receptor | Potentiation of receptor function | jneurosci.org |

| Pregnenolone Sulfate | Kainate Receptor | Inhibition of induced current | nih.gov |

| 3α-ol-5β-pregnan-20-one hemisuccinate | NMDA Receptor | Inhibition of induced currents and cell death | pnas.org |

Cell-based assays are essential for determining a compound's ability to protect neurons from damage and promote their survival. These assays typically involve exposing cultured neuronal cells to a neurotoxic substance or condition (e.g., oxidative stress, excitotoxicity) with and without the therapeutic agent.

Commonly used methods include the MTT assay, which measures the metabolic activity of living cells as an indicator of viability, and the lactate (B86563) dehydrogenase (LDH) release assay, which quantifies cell death by measuring the release of this enzyme from damaged cells. science.govnih.gov Studies on pregnenolone have demonstrated its neuroprotective potential using these techniques. For example, pregnenolone has been shown to protect PC-12 cells from amyloid-beta peptide-induced toxicity. science.gov In models of ischemic stroke, pregnenolone treatment enhanced cell viability and reduced neurological damage. nih.gov Furthermore, research on a synthetic pregnanolone (B1679072) hemisuccinate showed it could protect cultured hippocampal neurons against NMDA-induced excitotoxicity. pnas.org These established assay systems are directly transferable to the evaluation of this compound's neuroprotective efficacy.

Immunocytochemistry (ICC) combined with fluorescence microscopy allows for the visualization of specific proteins within cells. This technique uses antibodies tagged with fluorescent dyes to bind to target proteins, revealing their location, concentration, and co-localization with other cellular structures.

In neurosteroid research, ICC is used to study the expression and localization of steroidogenic enzymes and receptors. google.com For example, it can confirm the presence of receptors targeted by this compound on the cell surface or within specific subcellular compartments. science.gov This method has also been employed to observe the morphological effects of pregnenolone derivatives on neurons, such as changes in neurite growth and the structure of the microtubule cytoskeleton. nih.gov By visualizing these cellular components, researchers can gain mechanistic insights into how this compound influences neuronal structure and function.

Cell-Based Assays for Neuroprotection and Viability

Molecular Biology and Biochemical Approaches

To understand the mechanisms of action of this compound at a deeper level, researchers employ molecular biology and biochemical techniques. These approaches can reveal how the compound influences gene expression and alters the global profile of proteins and metabolites within a cell.

RNA sequencing (RNA-Seq) is a powerful, high-throughput method that provides a comprehensive snapshot of all the genes being expressed (the transcriptome) in a cell or tissue at a given time. This technique is invaluable for identifying the molecular pathways modulated by a compound.

Research on related molecules has demonstrated the power of this approach. For example, RNA-Seq analysis of T cells treated with pregnenolone sulfate revealed the downregulation of pro-inflammatory genes and the upregulation of the NR4A nuclear receptor superfamily, providing a mechanistic basis for its immunoregulatory effects. nih.gov In other studies, transcriptomic analyses of adrenal cells under inflammatory conditions—which involve the accumulation of succinate—showed significant changes in genes related to steroidogenesis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. nih.govelifesciences.org Specifically, inflammation was found to downregulate key steroidogenic enzymes like Cyp11a1, which is responsible for converting cholesterol to pregnenolone. biorxiv.org These findings illustrate how RNA-Seq can be used to build a detailed map of the genetic and signaling pathways affected by this compound.

Table 2: Key Gene Expression Changes Identified by RNA-Seq in Related Studies

| Condition/Compound | Cell/Tissue Type | Key Findings | Reference |

|---|---|---|---|

| Pregnenolone Sulfate | T Cells | Downregulation of pro-inflammatory genes; Upregulation of NR4A family genes. | nih.gov |

| LPS-Induced Inflammation (involving succinate) | Adrenal Cortex | Downregulation of genes for oxidative phosphorylation and carbohydrate metabolism. | nih.govelifesciences.org |

| LPS-Induced Inflammation (involving succinate) | Adrenal Cortex | Downregulation of steroidogenic genes including Cyp11a1 and Cyp11b1. | biorxiv.org |

Proteomics and metabolomics are large-scale studies of proteins and metabolites, respectively. These "omics" technologies provide a functional readout of the cellular state, complementing gene expression data.

Proteomic analyses, often performed using mass spectrometry, can identify and quantify thousands of proteins, revealing how a compound alters the cellular machinery. For instance, proteomic analysis of adrenocortical cells during inflammation showed downregulation of proteins involved in oxidative phosphorylation, consistent with RNA-Seq data. nih.govelifesciences.org

Metabolomic profiling identifies and quantifies small-molecule metabolites, such as amino acids, lipids, and metabolic intermediates. This approach is crucial for understanding how this compound might alter cellular energy and biosynthetic pathways. Studies have shown that inflammation leads to the accumulation of succinate, which in turn disrupts the TCA cycle and impairs steroidogenesis. nih.govelifesciences.org Metabolomic profiling has also been used to identify distinct steroid profiles, including pregnenolone metabolites, associated with various pathological states like sepsis and chronic obstructive pulmonary disease (COPD). nih.govnih.gov In the context of urogenital schistosomiasis, metabolomic studies identified succinate as one of the key dysregulated metabolites, along with disruptions in steroid synthesis pathways. frontiersin.org These methodologies are critical for defining the complete biochemical impact of this compound.

Western Blot Analysis for Protein Expression

Western blot analysis is a crucial technique for identifying and quantifying specific proteins in a sample. In the context of this compound research, it has been used to investigate the expression levels of various proteins involved in cellular processes like steroidogenesis and cell survival.

For instance, studies have utilized Western blotting to assess the levels of Steroidogenic Acute Regulatory (StAR) protein. The StAR protein is essential for the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of steroid hormones, including pregnenolone. Research has shown that factors affecting StAR protein levels can consequently alter pregnenolone production. bioscientifica.com Specifically, Western blot analysis revealed that the mature 30 kDa form of StAR protein was reduced in the presence of certain compounds, indicating a potential regulatory mechanism for steroidogenesis. bioscientifica.com

Furthermore, Western blot analysis has been employed to examine the expression of proteins related to cellular health and apoptosis. In studies investigating the effects of pregnenolone in models of doxorubicin-induced cardiotoxicity, Western blotting was used to measure levels of cleaved caspase-3, a key marker of apoptosis. researchgate.net This technique helps to elucidate the potential protective mechanisms of pregnenolone by observing its impact on apoptotic pathways. The expression of other proteins such as P-glycoprotein (MDR1) and β-actin are also analyzed using this method to understand drug transport and as a loading control, respectively. researchgate.net

In research on neuronal cells, Western blotting has been used to demonstrate the loss of specific proteins in knockout models, such as the translocator protein (TSPO), and to assess the subsequent impact on other proteins like VDAC1 and the lipidated form of LC3B protein (LC3B-II), which are involved in mitochondrial function and autophagy. mdpi.com

Table 1: Application of Western Blot Analysis in Pregnenolone-Related Research

| Target Protein | Research Context | Key Finding | Reference |

|---|---|---|---|

| StAR Protein | Steroidogenesis | Levels of mature StAR protein are modulated, affecting pregnenolone production. | bioscientifica.comoup.com |

| Cleaved Caspase-3 | Cardiotoxicity | Pregnenolone can influence the expression of apoptotic markers. | researchgate.net |

| P-glycoprotein (MDR1) | Drug Transport | Expression levels can be altered by compounds like pregnenolone 16α-carbonitrile. | researchgate.net |

| TSPO, VDAC1, LC3B-II | Neuronal Function | Knockout of TSPO affects the expression of mitochondrial and autophagy-related proteins. | mdpi.com |

Enzyme Activity Assays (e.g., NADH Dehydrogenase, Succinate Dehydrogenase)

Enzyme activity assays are fundamental in determining the functional state of metabolic pathways, particularly the mitochondrial electron transport chain (ETC), which is critical for cellular energy production.

In the context of cerebral ischemia research, the activities of key ETC enzymes, NADH dehydrogenase (Complex I) and succinate dehydrogenase (Complex II), are often measured. nih.gov Ischemic events can lead to a significant decrease in the activity of these enzymes. nih.govcuni.cz Studies have shown that treatment with pregnenolone can lead to a significant improvement in the activity of both NADH dehydrogenase and succinate dehydrogenase following ischemic injury induced by transient middle cerebral artery occlusion (tMCAO). nih.govresearchgate.net This suggests that a neuroprotective effect of pregnenolone may be mediated through the preservation of mitochondrial function. researchgate.net

The activity of succinate dehydrogenase is particularly relevant as it is a key enzyme in both the Krebs cycle and the ETC. Assays for its activity often involve a colorimetric method where the enzyme converts succinate to fumarate (B1241708), transferring an electron to a probe that changes color, allowing for quantification of enzyme activity. It has been noted that inflammation can disrupt the TCA cycle at the level of succinate dehydrogenase, leading to an accumulation of succinate which can, in turn, affect steroidogenesis. biorxiv.org

Table 2: Impact of Pregnenolone on Mitochondrial Enzyme Activity Post-Ischemia

| Enzyme | Model | Effect of Ischemia | Effect of Pregnenolone Treatment | Reference |

|---|---|---|---|---|

| NADH Dehydrogenase (Complex I) | tMCAO | Significant reduction in activity. | Significantly improved activity. | nih.govresearchgate.net |

| Succinate Dehydrogenase (Complex II) | tMCAO | Significant reduction in activity. | Significantly boosted activity. | nih.govresearchgate.net |

In Vivo Animal Model Techniques

In vivo animal models are indispensable for studying the complex physiological and behavioral effects of compounds like this compound in a whole-organism context.

Surgical Models for Induced Pathologies (e.g., tMCAO Model for Ischemia)